4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 503272-04-6
VCID: VC8378575
InChI: InChI=1S/C12H7N3O/c13-5-7-6-14-11-10(7)8-3-1-2-4-9(8)15-12(11)16/h1-4,6,14H,(H,15,16)
SMILES: C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3C#N
Molecular Formula: C12H7N3O
Molecular Weight: 209.2 g/mol

4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile

CAS No.: 503272-04-6

Cat. No.: VC8378575

Molecular Formula: C12H7N3O

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile - 503272-04-6

Specification

CAS No. 503272-04-6
Molecular Formula C12H7N3O
Molecular Weight 209.2 g/mol
IUPAC Name 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile
Standard InChI InChI=1S/C12H7N3O/c13-5-7-6-14-11-10(7)8-3-1-2-4-9(8)15-12(11)16/h1-4,6,14H,(H,15,16)
Standard InChI Key YDSXLGTVCLPXCL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3C#N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3C#N

Introduction

Structural and Nomenclature Analysis

Core Architecture

The compound’s backbone consists of a pyrrolo[2,3-c]quinoline system, which merges a pyrrole ring (five-membered, nitrogen-containing heterocycle) with a quinoline scaffold (bicyclic structure comprising benzene fused to pyridine). The numbering system follows IUPAC conventions, with the pyrrole ring fused at the 2,3-positions of the quinoline moiety. Key substituents include:

  • 4-Oxo group: A ketone functional group at position 4, contributing to hydrogen-bonding interactions in biological systems .

  • 1-Carbonitrile: A nitrile group at position 1, enhancing molecular polarity and potential binding affinity .

  • 3,5-Dihydro: Partial saturation at positions 3 and 5, reducing aromaticity and altering conformational flexibility .

FeatureDescription
Molecular FormulaC₁₃H₉N₃O (estimated based on analogous compounds)
Molecular Weight223.24 g/mol (calculated)
Key Functional Groups4-oxo (ketone), 1-carbonitrile (nitrile), dihydro (partial saturation)

Synthetic Pathways and Modifications

Cyclization Strategies

Synthesis of pyrroloquinoline derivatives often involves cyclization reactions to form the fused heterocyclic core. A representative method from Stern et al. (2007) outlines the preparation of 4-oxo-1,4-dihydroquinoline-3-carbonitrile analogs :

  • Formation of Propenylamino Intermediate: Reacting methyl 2-aminobenzoate with arylpropargyl aldehydes yields 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl esters.

  • Cyclization: Refluxing in methanol/phenyl ether with sodium methanolate induces cyclization to form the quinolin-4-one scaffold.

  • N-Substitution: Alkylation or arylation at the N1 position using halogenated reagents in DMF with sodium hydride .

For 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile, analogous steps could involve introducing a pyrrole ring via cyclocondensation of aminonitrile precursors.

Functionalization at Position 1

The nitrile group at position 1 is typically introduced via:

  • Nucleophilic substitution of halogenated intermediates with cyanide sources (e.g., KCN).

  • Cyanation reactions using palladium catalysts in the presence of Zn(CN)₂ .

CompoundSubstituentIC₅₀ (μM)Reference
8k3-Aryloxy-phenyl1.19 ± 0.05
Acarbose (standard)-750 ± 1.5

Cannabinoid Receptor Interactions

4-Oxo-1,4-dihydroquinoline-3-carbonitrile derivatives exhibit affinity for CB2 cannabinoid receptors, with Ki values as low as 27.4 nM . The ketone and nitrile groups participate in hydrophobic interactions within the receptor’s binding pocket, suggesting that the target compound may similarly modulate CB2 activity .

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes to resolve racemic mixtures and enhance potency .

  • Targeted Bioassays: Evaluating the compound’s activity against diabetes-related enzymes (e.g., α-glucosidase) and neurological targets (e.g., CB2 receptors) .

  • Toxicity Profiling: Assessing acute/chronic toxicity in preclinical models to establish safety margins.

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